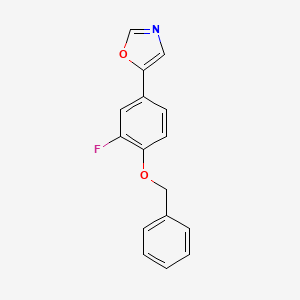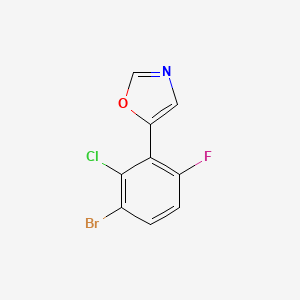
5-(4-(benzyloxy)-3-fluorophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-(benzyloxy)-3-fluorophenyl)oxazole” is a chemical compound with the molecular weight of 269.28 . It is a solid at room temperature and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 5-(3-(benzyloxy)-4-fluorophenyl)oxazole .
Synthesis Analysis
The synthesis of oxazoles, such as “this compound”, often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12FNO2/c17-14-7-6-13 (16-9-18-11-20-16)8-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature and is stored at temperatures between 2-8°C . Its molecular weight is 269.28 .Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in several cellular processes, including cell proliferation, migration, differentiation, and angiogenesis . Overexpression of EGFR-TK has been linked to various types of cancer .
Mode of Action
This compound likely interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition prevents the formation of a functional 70S initiation complex, thereby disrupting protein synthesis
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, migration, differentiation, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
Oxazolidinones, a class of compounds that includes oxazoles, generally exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By inhibiting EGFR-TK, this compound disrupts critical cellular processes, leading to the death of cancer cells .
Propriétés
IUPAC Name |
5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBXUCQHNNBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














